Methyl 6-decyl-2-naphthoate Methyl 6-decyl-2-naphthoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18593726
InChI: InChI=1S/C22H30O2/c1-3-4-5-6-7-8-9-10-11-18-12-13-20-17-21(22(23)24-2)15-14-19(20)16-18/h12-17H,3-11H2,1-2H3
SMILES:
Molecular Formula: C22H30O2
Molecular Weight: 326.5 g/mol

Methyl 6-decyl-2-naphthoate

CAS No.:

Cat. No.: VC18593726

Molecular Formula: C22H30O2

Molecular Weight: 326.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-decyl-2-naphthoate -

Specification

Molecular Formula C22H30O2
Molecular Weight 326.5 g/mol
IUPAC Name methyl 6-decylnaphthalene-2-carboxylate
Standard InChI InChI=1S/C22H30O2/c1-3-4-5-6-7-8-9-10-11-18-12-13-20-17-21(22(23)24-2)15-14-19(20)16-18/h12-17H,3-11H2,1-2H3
Standard InChI Key HPHYDIYCPZSSPU-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCC1=CC2=C(C=C1)C=C(C=C2)C(=O)OC

Introduction

Structural Characteristics and Molecular Properties

Core Naphthalene Framework

The naphthalene ring system consists of two fused benzene rings, providing a planar, aromatic structure with extended π-conjugation. Substitution patterns significantly influence electronic properties:

  • Positional Effects: Electron-withdrawing groups (e.g., esters at position 2) reduce electron density at adjacent positions, while alkyl chains (e.g., decyl at position 6) act as electron-donating substituents .

  • Steric Considerations: The bulky decyl group at position 6 introduces steric hindrance, potentially affecting crystallization behavior and solubility .

Table 1: Predicted Molecular Properties of Methyl 6-Decyl-2-Naphthoate

PropertyValueBasis of Estimation
Molecular FormulaC22_{22}H30_{30}O2_2C13_{13}H12_{12}O3_3 + C10_{10}H21_{21}
Molecular Weight (g/mol)326.48Sum of atomic masses
LogP (Octanol-Water)~6.2Analogous alkyl-naphthoates
Melting Point45–60°C (estimated)Comparison to methyl 6-bromo-2-naphthoate (123–126°C)

Synthetic Strategies and Reaction Pathways

Friedel-Crafts Alkylation

The decyl group may be introduced via Friedel-Crafts alkylation using 1-chlorodecane or 1-decanol in the presence of Lewis acids (e.g., AlCl3_3). This method is effective for installing alkyl chains on aromatic systems but requires careful control to avoid polysubstitution .

Esterification of 6-Decyl-2-Naphthoic Acid

A two-step synthesis could involve:

  • Synthesis of 6-decyl-2-naphthoic acid: Direct alkylation of 2-naphthoic acid with a decylating agent.

  • Methyl ester formation: Reaction with methanol under acidic (H2_2SO4_4) or coupling (DCC/DMAP) conditions .

Key Challenges:

  • Regioselectivity: Ensuring exclusive substitution at the 6-position, potentially requiring directing groups or protective strategies.

  • Purification: Separation of positional isomers due to the naphthalene ring’s symmetry .

Physicochemical Behavior and Stability

Solubility Profile

  • Polar Solvents: Limited solubility in water or methanol due to the hydrophobic decyl chain (predicted solubility <0.1 mg/mL) .

  • Nonpolar Media: High solubility in hexane, chloroform, and dichloromethane, similar to methyl 6-bromo-2-naphthoate .

Thermal Stability

Differential scanning calorimetry (DSC) of analogs suggests decomposition above 200°C . The decyl chain may lower thermal stability compared to methoxy or bromo derivatives due to increased molecular flexibility.

Research Gaps and Future Directions

  • Experimental Validation: Priority areas include crystallographic analysis to confirm substitution patterns and DSC for thermal profiling.

  • Application-Specific Studies: Screening for surfactant efficiency or liquid crystal behavior.

  • Green Synthesis: Developing catalytic methods to install the decyl group with reduced waste.

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